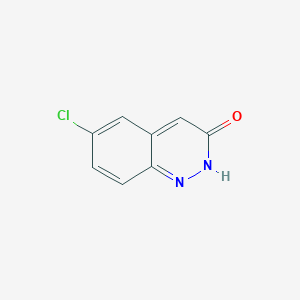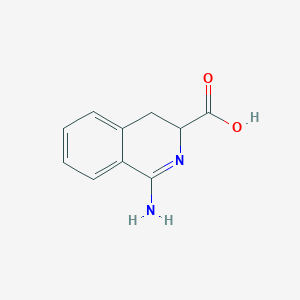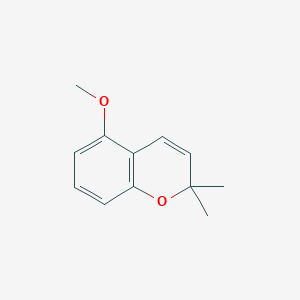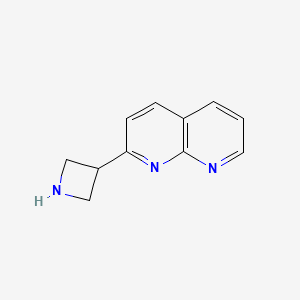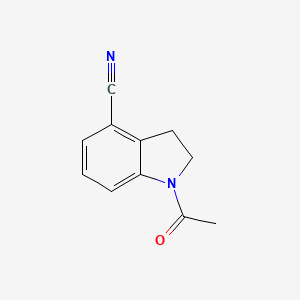
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 3-position of the dihydroindenone structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indenone compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as refluxing, distillation, and crystallization are often employed to isolate and purify the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indenone to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but without the additional methyl groups.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but without the methoxy group.
Uniqueness
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential for various applications in research and industry.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-methoxy-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3 |
InChIキー |
LAIJMXMJMRQDSH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2=C1C(=CC=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)

![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)
